1-(6-Methoxy-2-quinolinyl)ethanone
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Overview
Description
1-(6-Methoxy-2-quinolinyl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-(6-Methoxy-2-quinolinyl)ethanone typically involves the reaction of 6-methoxy-2-quinolinecarboxaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetic anhydride and a catalyst under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(6-Methoxy-2-quinolinyl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .
Scientific Research Applications
1-(6-Methoxy-2-quinolinyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-quinolinyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(6-Methoxy-2-quinolinyl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline core but with different substituents, leading to distinct chemical and biological properties.
2-Bromo-1-(6-methoxy-2-phenyl-4-quinolinyl)ethanone: Another quinoline derivative with a bromine substituent, which may exhibit different reactivity and biological activities.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-5-3-9-7-10(15-2)4-6-12(9)13-11/h3-7H,1-2H3 |
InChI Key |
DTCFSXCLTLCUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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